N-cyclopentyl-2-(2-ethylphenoxy)acetamide
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Overview
Description
N-cyclopentyl-2-(2-ethylphenoxy)acetamide is an organic compound with a molecular formula of C15H21NO2 It is characterized by the presence of a cyclopentyl group, an ethylphenoxy group, and an acetamide moiety
Scientific Research Applications
N-cyclopentyl-2-(2-ethylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Safety and Hazards
Future Directions
The future directions for “N-cyclopentyl-2-(2-ethylphenoxy)acetamide” could involve designing new derivatives of phenoxy acetamide that prove to be successful agents in terms of safety and efficacy to enhance life quality . This would involve medicinal chemists working to design an integrated and developing system that portends an era of novel and safe tailored drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(2-ethylphenoxy)acetamide typically involves the reaction of 2-ethylphenol with chloroacetyl chloride to form 2-(2-ethylphenoxy)acetyl chloride. This intermediate is then reacted with cyclopentylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and purification techniques, such as recrystallization or chromatography, are crucial for obtaining high-quality product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(2-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent like ethanol.
Major Products Formed
Oxidation: Formation of 2-(2-carboxyphenoxy)acetamide.
Reduction: Formation of N-cyclopentyl-2-(2-ethylphenoxy)ethylamine.
Substitution: Formation of substituted phenoxyacetamides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(2-ethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-(2-acetylphenoxy)acetamide
- N-cyclooctyl-2-(4-ethylphenoxy)acetamide
Comparison
N-cyclopentyl-2-(2-ethylphenoxy)acetamide is unique due to its specific structural features, such as the cyclopentyl and ethylphenoxy groups. These features can influence its chemical reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific research and industrial purposes.
Properties
IUPAC Name |
N-cyclopentyl-2-(2-ethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-12-7-3-6-10-14(12)18-11-15(17)16-13-8-4-5-9-13/h3,6-7,10,13H,2,4-5,8-9,11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWDAMOVUHBTQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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